
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide is a synthetic organic compound. It belongs to the class of glycinamides, which are derivatives of glycine, an amino acid. This compound is characterized by the presence of butan-2-yl, 2,6-dimethylphenyl, and ethyl groups attached to the glycinamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine, 2,6-dimethylphenylamine, and ethylglycine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a strong acid or base, to form the glycinamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency.
化学反応の分析
Types of Reactions
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in new glycinamide derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which N2-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
類似化合物との比較
Similar Compounds
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)glycinamide: A similar compound lacking the ethyl group.
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-methylglycinamide: A derivative with a methyl group instead of an ethyl group.
Uniqueness
N~2~-Butan-2-yl-N-(2,6-dimethylphenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions with molecular targets.
特性
CAS番号 |
60119-82-6 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
2-[butan-2-yl(ethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-14(5)18(7-2)11-15(19)17-16-12(3)9-8-10-13(16)4/h8-10,14H,6-7,11H2,1-5H3,(H,17,19) |
InChIキー |
KOSSJGQMWLANGO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(CC)CC(=O)NC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



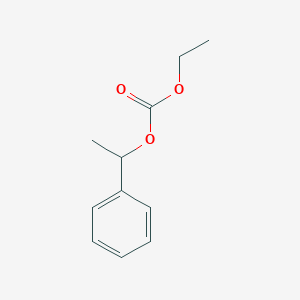
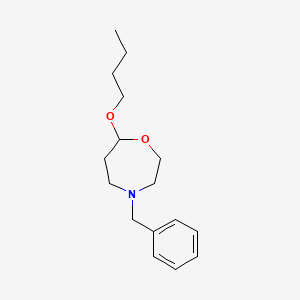
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
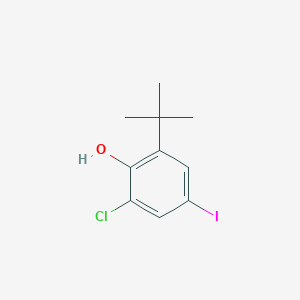

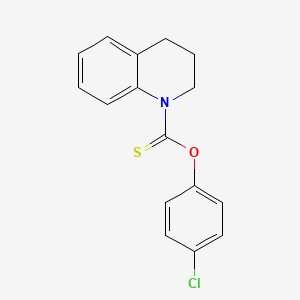
![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)
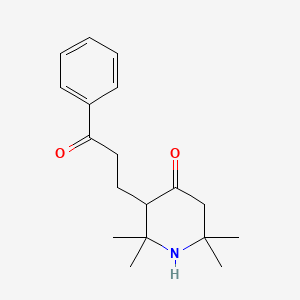

![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
